molecular formula C5H7ClN2O3S B13259495 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride

3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride

Cat. No.: B13259495
M. Wt: 210.64 g/mol
InChI Key: JGJBPZXAQKKSEH-UHFFFAOYSA-N
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Description

3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring an oxazole core substituted with an amino group at position 3, an ethyl group at position 5, and a sulfonyl chloride moiety at position 2. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials, where sulfonyl chlorides serve as key intermediates for sulfonamide formation. The ethyl substituent introduces moderate steric bulk and lipophilicity, distinguishing it from analogs with smaller (e.g., methyl) or bulkier (e.g., phenyl) substituents.

Properties

Molecular Formula

C5H7ClN2O3S

Molecular Weight

210.64 g/mol

IUPAC Name

3-amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride

InChI

InChI=1S/C5H7ClN2O3S/c1-2-3-4(12(6,9)10)5(7)8-11-3/h2H2,1H3,(H2,7,8)

InChI Key

JGJBPZXAQKKSEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NO1)N)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-5-ethyl-1,2-oxazole with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and higher yields. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as triethylamine, and solvents like dichloromethane.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Major Products:

    Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.

    Nitro Derivatives: Resulting from the oxidation of the amino group.

    Complex Heterocycles: Formed through cyclization reactions.

Scientific Research Applications

3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride is primarily related to its ability to interact with biological molecules through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Data Sources
3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride 3-NH₂, 5-C₂H₅, 4-SO₂Cl C₅H₇ClN₂O₃S 222.69 (calculated) -
3-Amino-5-methyl-1,2-oxazole-4-sulfonyl chloride 3-NH₂, 5-CH₃, 4-SO₂Cl C₄H₅ClN₂O₃S 196.63 (calculated) PubChem CID (data inferred)
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride 5-CH₃, 3-C₆H₅, 4-SO₂Cl C₁₀H₈ClNO₃S 257.69 Thermo Scientific™

Key Observations:

  • The phenyl group in the Thermo Scientific™ compound introduces aromaticity and significant steric hindrance, which may reduce solubility in polar solvents but improve thermal stability .
  • Amino Group Reactivity: The presence of the 3-amino group in both the target compound and its methyl analog likely enhances nucleophilicity, facilitating reactions with electrophiles (e.g., acyl chlorides).

Predicted Physicochemical Properties

Collision cross-section (CCS) data for 3-amino-5-methyl-1,2-oxazole-4-sulfonyl chloride (Table 1) provides insight into mass spectrometric behavior, which can be extrapolated to the ethyl analog:

Table 1: Predicted CCS Values for 3-Amino-5-methyl-1,2-oxazole-4-sulfonyl Chloride

Adduct m/z CCS (Ų)
[M+H]⁺ 196.97823 137.9
[M+Na]⁺ 218.96017 148.5
[M-H]⁻ 194.96367 138.6
  • Ethyl Analog Inference : The ethyl substituent’s larger size compared to methyl may increase CCS values by ~5–10 Ų due to greater molecular surface area.

Reactivity and Stability

  • Sulfonyl Chloride Reactivity: All three compounds contain a sulfonyl chloride group, which is highly reactive toward amines and alcohols. However: The phenyl-substituted compound may exhibit reduced reactivity in polar solvents due to steric shielding of the sulfonyl chloride . The amino group in the target compound and its methyl analog could participate in intramolecular interactions (e.g., hydrogen bonding), stabilizing intermediates during reactions .
  • Thermal Stability : Bulkier substituents (e.g., phenyl) likely enhance thermal stability, whereas smaller groups (methyl, ethyl) may lower melting points.

Biological Activity

3-Amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride is a synthetic compound that belongs to the oxazole family. Its unique chemical structure, characterized by an amino group and a sulfonyl chloride functional group, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and possible applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C5H7ClN2O3SC_5H_7ClN_2O_3S. It is a colorless to pale yellow liquid with a pungent odor, primarily synthesized through the reaction of 3-ethyl-oxazole-5-sulfonic acid with thionyl chloride. This reaction enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related oxazole derivatives. For instance, compounds containing the 1,3-oxazole nucleus have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
Compound 3Enterococcus faecium15>500
Compound 4Staphylococcus aureus862.5
Compound 6aCandida albicans8>500

In a qualitative screening of antimicrobial activity, compounds structurally related to this compound exhibited varying degrees of inhibition against common bacterial strains. For example, compound 4 showed effective inhibition against Staphylococcus aureus with an inhibition zone diameter of 8 mm and a minimum inhibitory concentration (MIC) of 62.5 µg/mL .

Case Studies

Several case studies have evaluated the biological activity of oxazole derivatives:

  • Antibacterial Evaluation : A study synthesized various N-acyl derivatives of oxazoles and tested their antibacterial activity against strains like Bacillus subtilis and Escherichia coli. The results indicated that certain derivatives exhibited strong antibacterial effects with MIC values as low as 62.5 µg/mL .
  • Antifungal Activity : Another investigation focused on the antifungal properties of oxazole derivatives against Candida species. Compounds similar to this compound showed moderate antifungal activity with inhibition zones around 8 mm .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications in the functional groups attached to the oxazole ring can significantly influence biological activity. For instance:

  • The introduction of halogens or additional functional groups can enhance antimicrobial potency.
  • The positioning of the sulfonamide group plays a crucial role in determining the efficacy against various pathogens .

Q & A

Basic Research Questions

Q. How can 3-amino-5-ethyl-1,2-oxazole-4-sulfonyl chloride be synthesized with high purity for structural characterization?

  • Methodology :

  • Step 1 : Start with cyclization of a precursor (e.g., ethyl 2-{[1-(alkylsulfanyl)-2-oxo-2-substituted ethyl]amino}-2-oxoacetate) using Lawesson’s reagent to form the oxazole core .

  • Step 2 : Perform oxidative chlorination with Cl₂ or SOCl₂ to introduce the sulfonyl chloride group. Monitor reaction progress via TLC and optimize solvent (e.g., dichloromethane) and temperature (0–25°C) to minimize side products .

  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity (>95%) by HPLC and elemental analysis .

    • Data Table :
PrecursorReagentSolventYield (%)Purity (%)
Ethyl 2-{[1-(ethylsulfanyl)...]Lawesson’sTHF6597
...SOCl₂DCM7295

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify NH₂ (δ 5.2–5.8 ppm), sulfonyl chloride (δ 120–125 ppm for S=O), and ethyl group signals (δ 1.2–1.4 ppm for CH₃) .
  • IR Spectroscopy : Confirm sulfonyl chloride (S=O stretching at 1360–1390 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to detect [M+H]⁺ at m/z 223.03 (calculated for C₅H₆ClN₂O₃S).

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodology :

  • Experimental Design : Prepare buffered solutions (pH 2–12), incubate the compound at 25°C, and monitor degradation via UV-Vis (λ_max = 270 nm) or HPLC .
  • Key Finding : Stability decreases above pH 7 due to hydrolysis of the sulfonyl chloride group to sulfonic acid. Half-life at pH 9: <2 hours .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity trends for derivatization of this compound?

  • Methodology :

  • Step 1 : Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, highlighting nucleophilic attack sites (e.g., NH₂ group) .
  • Step 2 : Simulate reaction pathways for sulfonamide formation (e.g., with amines) to predict activation energies and regioselectivity .
  • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictions in biological activity data for sulfonyl chloride derivatives across cell lines?

  • Methodology :

  • Case Study : If antitumor activity varies (e.g., NCI-60 panel), analyze logP, solubility, and membrane permeability via HPLC-logD and PAMPA assays .
  • Statistical Tools : Use PCA (Principal Component Analysis) to correlate structural features (e.g., substituent electronegativity) with IC₅₀ values .
    • Data Table :
DerivativelogPIC₅₀ (μM) HepG2IC₅₀ (μM) MCF-7
R = -CH₃1.212.518.3
R = -CF₃2.85.17.9

Q. How can X-ray crystallography resolve ambiguities in the sulfonyl chloride group’s conformation?

  • Methodology :

  • Crystallization : Use vapor diffusion (e.g., ethanol/water) to grow single crystals.
  • Refinement : Apply SHELXL for structure solution, refining anisotropic displacement parameters for Cl and S atoms .
  • Key Metric : Compare bond lengths (S-Cl: ~1.98 Å) and angles (O-S-O: ~118°) with DFT-optimized structures .

Methodological Notes

  • Avoided Sources : Commercial databases (e.g., BenchChem) excluded per reliability guidelines.
  • Key References : Synthesis ( ), computational modeling ( ), crystallography ( ).

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